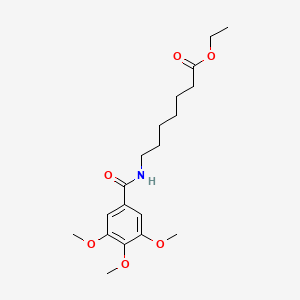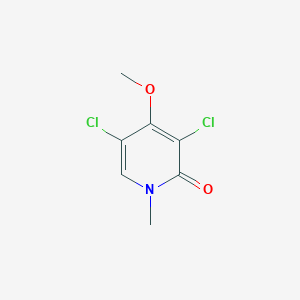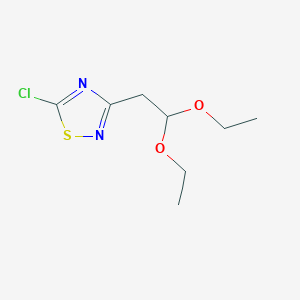
Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate is a chemical compound with the molecular formula C19H29NO6 It is characterized by the presence of an ethyl ester group, a heptanoate chain, and a benzamido group substituted with three methoxy groups at the 3, 4, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate typically involves the following steps:
Formation of the Heptanoate Chain: The heptanoate chain can be synthesized through the esterification of heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction. This involves reacting 3,4,5-trimethoxybenzoic acid with heptanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Final Esterification: The final step involves esterifying the intermediate product with ethanol to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts, and employing techniques such as distillation and recrystallization for purification.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the benzamido ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s benzamido group can interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity. The heptanoate chain can influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate can be compared with similar compounds such as:
Ethyl 7-(3,4-dimethoxybenzamido)heptanoate: Lacks one methoxy group, which may affect its biological activity and binding properties.
Ethyl 7-(3,5-dimethoxybenzamido)heptanoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Ethyl 7-(3,4,5-trimethoxybenzamido)hexanoate: Shorter chain length, which can influence its physical and chemical properties.
This compound stands out due to its unique combination of functional groups and chain length, making it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
918494-42-5 |
|---|---|
Fórmula molecular |
C19H29NO6 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
ethyl 7-[(3,4,5-trimethoxybenzoyl)amino]heptanoate |
InChI |
InChI=1S/C19H29NO6/c1-5-26-17(21)10-8-6-7-9-11-20-19(22)14-12-15(23-2)18(25-4)16(13-14)24-3/h12-13H,5-11H2,1-4H3,(H,20,22) |
Clave InChI |
HNXCGFCRXLPSRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)



![6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12624862.png)
![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)


![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
